molecular formula C18H12N4O6 B1188766 N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide

N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B1188766
M. Wt: 380.3g/mol
InChI Key: JMHZGTAPBSBYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique structure combining oxazole, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide typically involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole, pyridine, and furan derivatives, such as:

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H12N4O6

Molecular Weight

380.3g/mol

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H12N4O6/c1-9-7-10(20-17(24)13-4-5-14(27-13)22(25)26)8-11(15(9)23)18-21-16-12(28-18)3-2-6-19-16/h2-8,23H,1H3,(H,20,24)

InChI Key

JMHZGTAPBSBYMX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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